Bifunctional Reactivity: Boronic Acid plus Hydrazide vs. Mono-Functional Analogs
This compound is one of only three commercially cataloged positional isomers of (hydrazinecarbonyl)phenylboronic acid and carries a unique 3-chloro substitution pattern that distinguishes it from the unsubstituted 4-(hydrazinecarbonyl)phenylboronic acid (CAS 850567-95-2) and 3-(hydrazinecarbonyl)phenylboronic acid (CAS 913835-79-7) [1]. The hydrazinecarbonyl group enables participation in bioorthogonal hydrazone formation with carbonyl-containing molecules via intramolecular Lewis acid catalysis from the boronic acid, a reaction class experimentally validated on ortho-carbonyl phenylboronic acids (CO-PBAs) that yield heterocyclic boron-nitrogen products with enhanced stability relative to simple hydrazones [2][3]. The chlorine substituent at the 3-position provides a handle for further cross-coupling or substitution distinct from the unsubstituted analog .
| Evidence Dimension | Number of orthogonal reactive functional groups |
|---|---|
| Target Compound Data | 2 orthogonal reactive centers (boronic acid + hydrazide) |
| Comparator Or Baseline | 4-(Hydrazinecarbonyl)phenylboronic acid (CAS 850567-95-2) - also 2 reactive centers but lacking chloro substituent; phenylboronic acid - 1 reactive center (boronic acid only) |
| Quantified Difference | Target compound provides dual orthogonal reactivity; chlorine substituent absent in comparator |
| Conditions | Structural comparison based on published molecular formulas and functional group analysis |
Why This Matters
This bifunctionality eliminates the need for separate protection/deprotection steps when both boronic acid and hydrazide reactivity are required, reducing synthetic step count in complex molecule construction.
- [1] PubChem CID 44119530: (4-(Hydrazinecarbonyl)phenyl)boronic acid. National Center for Biotechnology Information. View Source
- [2] Gu H, Chio TI, Lei Z, Staples RJ, Hirschi JS, Bane S. Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Org Biomol Chem. 2017;15(36):7543-7548. View Source
- [3] Gu H, Ghosh S, Staples RJ, Bane SL. β-Hydroxy-Stabilized Boron-Nitrogen Heterocycles Enable Rapid and Efficient C-Terminal Protein Modification. Bioconjug Chem. 2019;30(10):2604-2613. View Source
